

Spectroscopic Characterization of Ethylhexyl Triazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethylhexyl triazone	
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Abstract

Ethylhexyl triazone, a highly effective and photostable UVB filter, is a key ingredient in modern sunscreen formulations. Its large molecular structure and high absorption coefficient contribute to its efficacy and safety profile, making it a subject of significant interest in cosmetic science and dermatology. A thorough understanding of its chemical identity and purity is paramount, necessitating comprehensive spectroscopic characterization. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize Ethylhexyl triazone, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document details the principles of each technique, presents available spectral data, and outlines standardized experimental protocols for researchers and drug development professionals.

Introduction

Ethylhexyl triazone, chemically known as 2,4,6-Trianilino-(p-carbo-2'-ethylhexyl-1'-oxy)-1,3,5-triazine, is a triazine-based organic compound renowned for its potent absorption of UVB radiation.[1][2] Marketed under trade names such as Uvinul T 150, it is a cornerstone of high Sun Protection Factor (SPF) and water-resistant sunscreen products due to its excellent photostability and strong affinity for skin keratin.[1][3] The robust chemical structure and high



molecular weight (823.07 g/mol) of **Ethylhexyl triazone** limit its dermal penetration, enhancing its safety profile for topical applications.[4]

The precise identification and quantification of **Ethylhexyl triazone** in raw materials and finished cosmetic formulations are critical for ensuring product quality, safety, and efficacy. Spectroscopic methods provide the foundational data for structural elucidation and purity assessment. This guide will systematically explore the key spectroscopic techniques for the comprehensive characterization of this important UV filter.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethylhexyl triazone** is presented in Table 1.

Property	Value	Reference(s)
Chemical Name	2,4,6-Trianilino-(p-carbo-2'- ethylhexyl-1'-oxy)-1,3,5- triazine	[1]
CAS Number	88122-99-0	[2]
Molecular Formula	C48H66N6O6	[2]
Molecular Weight	823.07 g/mol	[2]
Appearance	White to off-white powder	[1]
Solubility	Oil-soluble	[4]
Melting Point	128-132 °C	[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the UV-absorbing properties of sunscreen agents. For **Ethylhexyl triazone**, this method confirms its efficacy as a UVB filter.

Spectral Data



Ethylhexyl triazone exhibits a strong and broad absorption band in the UVB region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) is consistently reported to be approximately 314 nm in various solvents, including ethanol.[1][3] This absorption profile is responsible for its ability to protect the skin from the most harmful wavelengths of UVB radiation.

Parameter	Value	Solvent	Reference(s)
λmax	~314 nm	Ethanol	[1][3]
Specific Absorbance (1%, 1cm)	Min. 1500	Not Specified	[1]

Experimental Protocol

Objective: To determine the UV-Vis absorption spectrum and λmax of **Ethylhexyl triazone**.

Materials:

- Ethylhexyl triazone standard (≥98% purity)
- Spectroscopic grade ethanol
- Quartz cuvettes (1 cm path length)
- Calibrated UV-Vis spectrophotometer

Procedure:

- Preparation of Stock Solution: Accurately weigh a small amount of **Ethylhexyl triazone** and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution of a specific concentration (e.g., 100 μg/mL).
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (e.g., 1-10 μg/mL).
- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 nm to 400 nm.



- Blank Measurement: Fill a quartz cuvette with the spectroscopic grade ethanol to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline.
- Sample Measurement: Rinse a quartz cuvette with the most dilute working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
- Repeat the measurement for all working solutions, moving from the most dilute to the most concentrated.
- Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for the unambiguous identification of **Ethylhexyl triazone**.

Spectral Data

While publicly available, detailed peak assignments for the ¹H and ¹³C NMR spectra of **Ethylhexyl triazone** are limited. However, the expected chemical shifts can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in different chemical environments. Key regions would include:

- Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the benzene rings.
- Amine Protons: A broad signal corresponding to the N-H protons.
- Ethylhexyl Protons: A series of signals in the upfield region (0.8-4.5 ppm), including the characteristic signals for the terminal methyl groups, the methylene chains, and the protons on the carbon adjacent to the ester oxygen.

¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to the unique carbon atoms in the molecule. Expected regions include:



- Carbonyl Carbons: A signal around 165-175 ppm for the ester carbonyl carbons.
- Triazine and Aromatic Carbons: A cluster of signals in the range of 110-160 ppm.
- Aliphatic Carbons: Signals in the upfield region (10-70 ppm) corresponding to the ethylhexyl groups.

PubChem indicates the availability of a ¹³C NMR spectrum for **Ethylhexyl triazone**, acquired on a Bruker AM-270 instrument.[2]

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of **Ethylhexyl triazone** for structural confirmation.

Materials:

- Ethylhexyl triazone standard (≥98% purity)
- Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₀)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethylhexyl triazone** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer
 on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Set appropriate parameters, including the spectral width, number of scans, and relaxation delay.



- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Set the appropriate spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
 - Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Ethylhexyl triazone** will show characteristic absorption bands for its key structural features.

Spectral Data

The IR spectrum of **Ethylhexyl triazone** is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm ^{−1})	Functional Group
~3300-3400	N-H stretching (secondary amine)
~2850-2960	C-H stretching (aliphatic)
~1710-1730	C=O stretching (ester)
~1500-1600	C=C and C=N stretching (aromatic rings and triazine)
~1250-1300	C-O stretching (ester)
~1100-1200	C-N stretching



PubChem indicates the availability of an FTIR spectrum of **Ethylhexyl triazone** obtained using the KBr-pellet technique on a Bruker IFS 85 instrument.[2]

Experimental Protocol

Objective: To obtain an FT-IR spectrum of **Ethylhexyl triazone** to identify its functional groups.

Materials:

- Ethylhexyl triazone standard (≥98% purity)
- FT-IR grade potassium bromide (KBr)
- · Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of Ethylhexyl triazone with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a thin, transparent pellet.
- Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in **Ethylhexyl triazone**.

Mass Spectrometry (MS)



Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

Spectral Data

The mass spectrum of **Ethylhexyl triazone** is expected to show a prominent molecular ion peak (M^+) or a protonated molecular peak $([M+H]^+)$ corresponding to its molecular weight.

Parameter	Theoretical Value	Reference(s)
Molecular Weight	823.07 g/mol	[2]
Exact Mass	822.50438385 Da	[2]

Fragmentation Pattern: Due to its complex structure, the fragmentation of **Ethylhexyl triazone** in the mass spectrometer is expected to be intricate. Potential fragmentation pathways include the cleavage of the ester groups, loss of the ethylhexyl chains, and fragmentation of the triazine ring. Analysis of these fragment ions can provide valuable structural information.

Experimental Protocol

Objective: To determine the molecular weight and study the fragmentation pattern of **Ethylhexyl triazone**.

Materials:

- Ethylhexyl triazone standard (≥98% purity)
- HPLC-grade methanol or acetonitrile
- Mass spectrometer (e.g., with Electrospray Ionization ESI)

Procedure (ESI-MS):

 Sample Preparation: Prepare a dilute solution of Ethylhexyl triazone (e.g., 1-10 μg/mL) in a suitable solvent like methanol or acetonitrile.



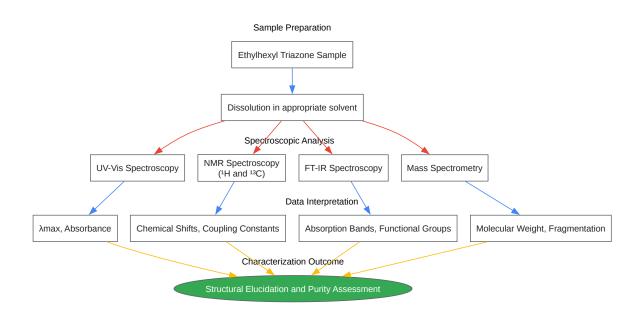
- Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
- Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-1000).
- Data Analysis: Identify the molecular ion peak and any significant fragment ions. Highresolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent and fragment ions.

Visualizations Chemical Structure

Caption: Chemical structure of **Ethylhexyl triazone**.

Experimental Workflow





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- To cite this document: BenchChem. [Spectroscopic Characterization of Ethylhexyl Triazone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056116#spectroscopic-characterization-of-ethylhexyl-triazone]

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